

1-Tetradecanol as a Phase Change Material: An In-depth Technical Guide

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Compound of Interest

Compound Name: *1-Tetradecanol*

Cat. No.: *B15611098*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-Tetradecanol**, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol that has garnered significant interest as an organic phase change material (PCM).[\[1\]](#)[\[2\]](#) Its appeal for thermal energy storage (TES) applications stems from its high latent heat of fusion, a melting point suitable for various applications, chemical stability, and non-corrosive nature.[\[3\]](#) These properties make it an ideal candidate for applications requiring precise thermal regulation, such as in the transportation of temperature-sensitive pharmaceuticals, electronics cooling, and solar energy storage.[\[3\]](#) This guide provides a comprehensive overview of the core thermophysical properties of **1-tetradecanol**, detailed experimental protocols for its characterization, and a logical framework for its evaluation as a PCM.

Core Thermophysical Properties of 1-Tetradecanol

The performance of a PCM is primarily dictated by its thermophysical properties. The following tables summarize the key quantitative data for **1-tetradecanol**.

Table 1: General and Thermal Properties of **1-Tetradecanol**

Property	Value	Unit	Notes
Molecular Formula	C ₁₄ H ₃₀ O	-	[2][4]
Molecular Weight	214.39	g/mol	[1][2][4]
Melting Point	35 - 41	°C	A critical parameter for the PCM's operating temperature range.[1][2][4][5][6]
Latent Heat of Fusion	166.43 - 243.8	J/g (kJ/kg)	Represents the substantial thermal energy absorbed or released during phase transition.[1][7][8]
Boiling Point	~289	°C	[2][6]
Autoignition Temperature	~254 (489 °F)	°C	

Table 2: State-Dependent Properties of **1-Tetradecanol**

State	Property	Value	Unit	Temperature/C conditions
Solid	Thermal Conductivity	0.22 - 0.4	W/(m·K)	[3][4][5]
Density	824 - 843	kg/m ³	At 25°C.[3][4]	
Specific Heat Capacity	1.99 - 2.13	J/(g·K)	At 25°C.[5][9]	
Liquid	Thermal Conductivity	0.15 - 0.16	W/(m·K)	[3][4][9]
Density	772	kg/m ³	At 60°C.[4]	
Specific Heat Capacity	2.4 - 2.84	J/(g·K)	[3][9]	

Experimental Protocols

Accurate characterization of **1-tetradecanol** is crucial for its effective implementation in thermal energy storage systems. The following are detailed protocols for key experiments.

1. Determination of Phase Change Temperature and Latent Heat of Fusion using Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[\[5\]](#)

- Objective: To precisely determine the melting and solidification temperatures and the latent heat of fusion of **1-tetradecanol**.[\[1\]\[3\]](#)
- Apparatus: A calibrated Differential Scanning Calorimeter.
- Procedure:
 - Sample Preparation: Accurately weigh 5-10 mg of **1-tetradecanol** into a hermetically sealed aluminum DSC pan.[\[3\]\[9\]](#) An empty, sealed pan is used as a reference.[\[3\]](#)
 - Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a stable thermal environment.[\[1\]\[3\]](#)
 - Thermal Program:
 - Equilibrate the sample at a temperature at least 20°C below the expected melting point (e.g., 15°C).[\[3\]\[9\]](#)
 - Heat the sample at a controlled, constant rate (e.g., 5-10°C/min) to a temperature at least 20°C above the melting point (e.g., 60°C).[\[1\]\[3\]\[9\]](#)
 - Hold the sample at this temperature for a few minutes to ensure complete melting.[\[1\]\[9\]](#)
 - Cool the sample at the same controlled rate back to the initial temperature.[\[1\]\[9\]](#)
- Data Analysis:

- Phase Change Temperatures: The onset or peak temperatures of the endothermic (heating) and exothermic (cooling) peaks on the resulting thermogram correspond to the melting and solidification temperatures, respectively.[1][9]
- Latent Heat of Fusion: The latent heat is calculated by integrating the area under the melting or solidification peak.[1][9]

2. Evaluation of Thermal Stability using Thermal Gravimetric Analysis (TGA)

TGA is used to assess the thermal stability and decomposition temperature of a material.[7]

- Objective: To determine the temperature at which **1-tetradecanol** begins to decompose, defining its upper operational temperature limit.[7]
- Apparatus: A Thermal Gravimetric Analyzer.
- Procedure:
 - A sample of the PCM is placed in a high-precision balance within the TGA furnace.[7]
 - The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
 - The instrument continuously records the mass of the sample as a function of temperature. [7]
- Data Analysis: A significant loss of mass indicates evaporation or decomposition.[7] The onset temperature of this mass loss is considered the limit of thermal stability.

3. Assessment of Long-Term Reliability using Thermal Cycling

- Objective: To evaluate the long-term stability and performance of **1-tetradecanol** after repeated melting and freezing cycles.
- Apparatus: A thermal cycler or environmental chamber, and a DSC for pre- and post-cycling analysis.[4]
- Procedure:

- Initial Characterization: Measure the initial melting point and latent heat of fusion of the **1-tetradecanol** sample using DSC.
- Cycling Protocol: Subject a known quantity of the PCM in a sealed container to a large number of repeated heating and cooling cycles (e.g., 100 or more) that encompass its entire phase transition range (e.g., from 25°C to 50°C).[4][8]
- Post-Cycling Analysis: After the completion of the thermal cycling, re-measure the thermophysical properties (melting point and latent heat of fusion) using DSC.[4]
- Evaluation: Compare the pre- and post-cycling DSC results. Any significant degradation, such as a decrease in latent heat or a shift in the melting point, indicates thermal instability. [4]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for PCM characterization and the relationship between its core properties.

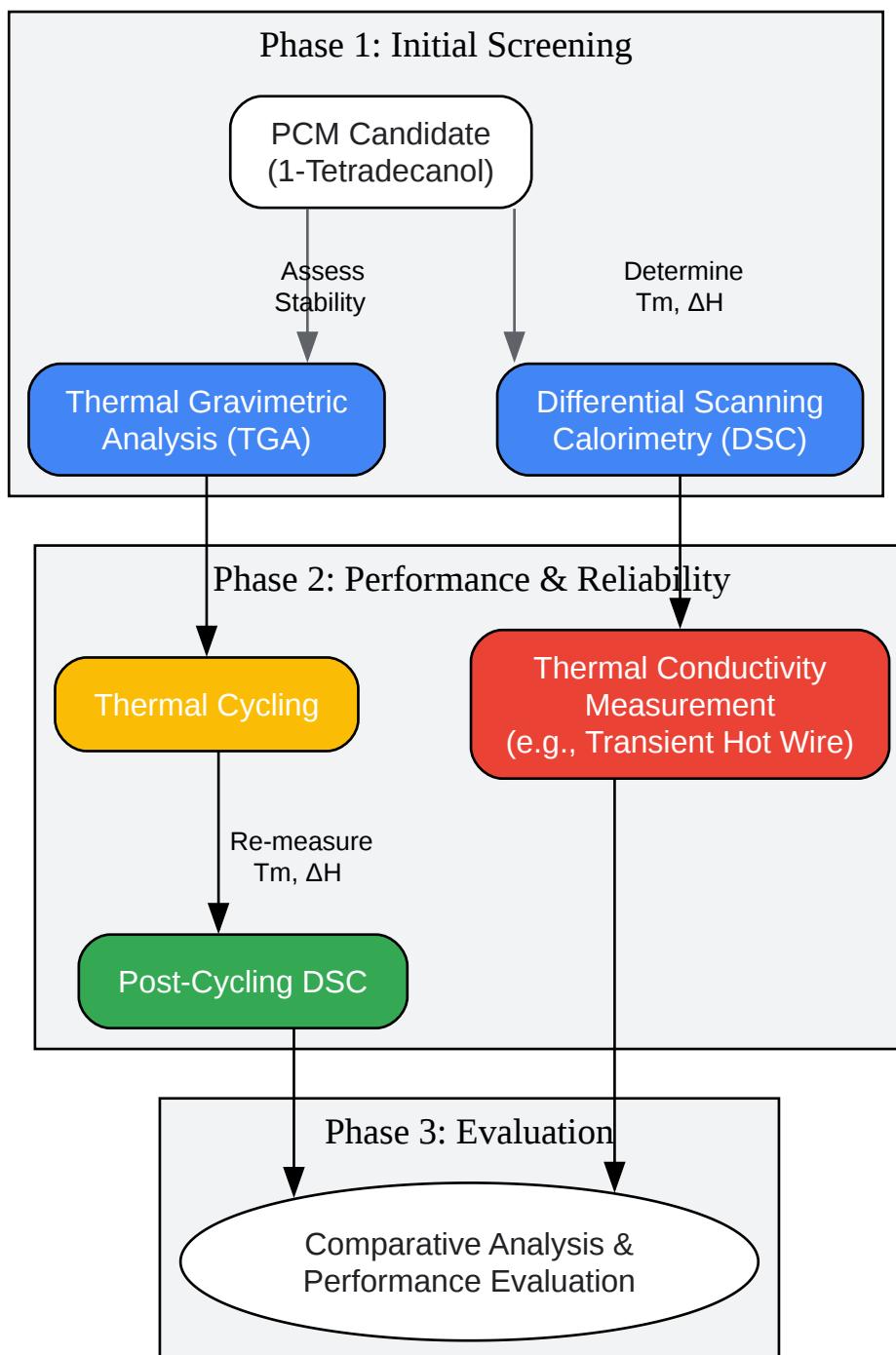
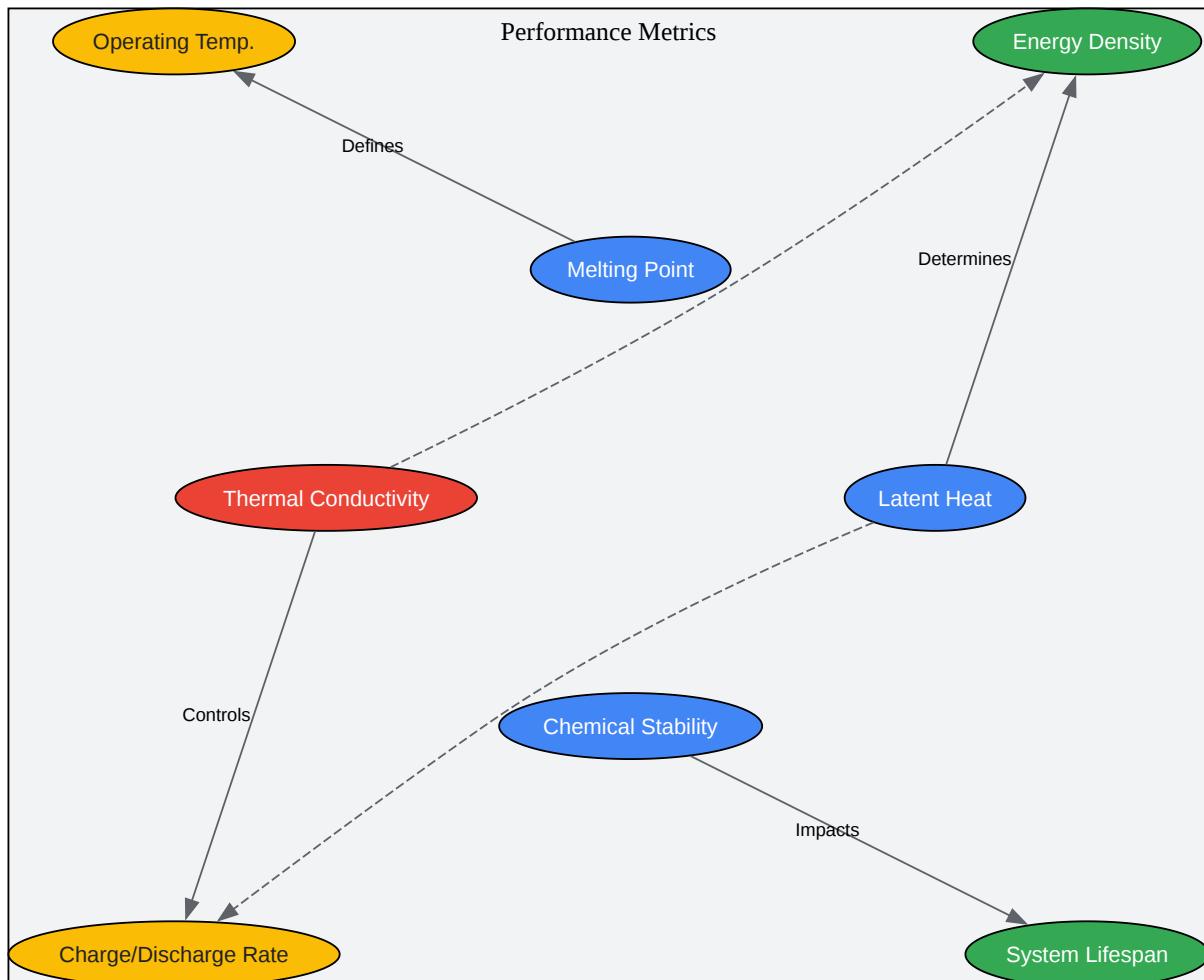
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Fig. 1: Experimental workflow for PCM characterization.

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